Trimethyl[(oxolan-2-yl)oxy]silane
Description
Trimethyl[(oxolan-2-yl)oxy]silane is an organosilicon compound featuring a trimethylsilyl group (-Si(CH₃)₃) linked via an ether oxygen to a tetrahydrofuran (oxolane) ring. This structure confers unique reactivity and stability due to the interplay between the electron-donating siloxy group and the cyclic ether moiety. The compound is primarily utilized as an intermediate in organic synthesis, particularly in protective group strategies or as a precursor for silicon-containing polymers .
Properties
CAS No. |
65769-92-8 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
trimethyl(oxolan-2-yloxy)silane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
InChI Key |
YEKUVQLVLUJGLB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Direct Silylation with Trimethylchlorosilane
The most straightforward method involves combining tetrahydrofuran-2-ol (1.0 equiv) with Me₃SiCl (1.1 equiv) in the presence of Et₃N (1.2 equiv) in anhydrous dichloromethane at 0°C to room temperature. After stirring for 12–24 hours, the mixture is quenched with water, and the organic layer is extracted with ethyl acetate. Purification via silica gel chromatography yields this compound as a colorless liquid. This method mirrors the synthesis of silanaminium carboxylate salts (8 ) reported in triarylsilanol-catalyzed amidations, where stoichiometric silylation ensures high conversion rates.
Optimization Insights :
- Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile accelerate the reaction but may compete with the alcohol nucleophile.
- Base Selection : Alternatives to Et₃N, such as imidazole or pyridine, reduce side reactions but require longer reaction times.
- Yield Enhancement : Stepwise addition of Me₃SiCl prevents exothermic decomposition, improving yields from 75% to 92%.
Silanol-Mediated Catalytic Routes
Recent advances in silanol catalysis offer sustainable pathways for silyl ether formation. For example, triarylsilanols (4 , 6a–k ) have been shown to facilitate direct amidation via silyl ester intermediates. By analogy, catalytic amounts of triphenylsilanol (4 ) could activate Me₃SiCl for coupling with tetrahydrofuran-2-ol under reflux conditions. This approach minimizes reagent waste and aligns with green chemistry principles.
Mechanistic Proposal :
- Silanaminium Salt Formation : Triphenylsilanol reacts with Me₃SiCl to generate a silyl chloride adduct.
- Alcohol Activation : Tetrahydrofuran-2-ol coordinates to the silicon center, displacing chloride.
- Product Release : The silyl ether is liberated, regenerating the silanol catalyst.
Alternative Synthetic Strategies
Grignard Reagent-Based Synthesis
While less common, Grignard reagents can indirectly access silyl ethers through silicon-metal exchanges. For instance, the reaction of tetrahydrofuran-2-ol with trimethylsilylmagnesium bromide (Me₃SiMgBr) in diethyl ether affords the target compound in moderate yields. This method parallels the synthesis of tris(4-methoxyphenyl)silane (5b ), where aryl Grignard reagents react with trichlorosilane.
Challenges :
Hydrolysis of Silyl Halides
Controlled hydrolysis of Trimethyl[(oxolan-2-yl)chlorosilane (Me₃SiCl-Oxolane) represents a niche method. However, this route risks over-hydrolysis to silanols, necessitating precise stoichiometry and low-temperature conditions (−78°C). The procedure for di(naphthalen-1-yl)silanediol (B4 ) illustrates the critical role of temperature in preventing disiloxane formation.
Analytical Validation and Characterization
Successful synthesis requires rigorous characterization via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Key Spectral Data :
- ¹H NMR : A singlet at δ 0.15 ppm (9H, SiMe₃) and multiplet signals for the oxolanyl protons (δ 1.70–4.50 ppm).
- ²⁹Si NMR : A resonance near δ 15–20 ppm, consistent with trimethylsilyl ethers.
- IR Spectroscopy : Absence of O–H stretches (3200–3600 cm⁻¹) confirms complete silylation.
Industrial and Laboratory-Scale Considerations
Scalability challenges arise from the exothermic nature of silylation reactions. Continuous flow systems mitigate thermal runaway risks by ensuring rapid heat dissipation. Additionally, solvent recovery protocols, such as distillation of dichloromethane, enhance process sustainability.
Safety Protocols :
- Ventilation : Me₃SiCl emits corrosive HCl fumes, necessitating fume hood use.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(oxolan-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oxolan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Trimethyl[(oxolan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(oxolan-2-yl)oxy]silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an effective protecting group in organic synthesis. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular attributes of Trimethyl[(oxolan-2-yl)oxy]silane and analogous compounds:
*Molecular weight inferred based on structural analogy.
Key Observations:
- Cyclic vs. Linear Substituents : The oxolane ring in this compound introduces steric hindrance and reduced ring strain compared to the epoxide in Trimethyl(oxiran-2-yl)silane, making it less reactive in ring-opening reactions but more stable under ambient conditions .
- Functional Group Reactivity : The propargyloxy group in (Propargyloxy)trimethylsilane enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in the oxolane derivative .
- Industrial Relevance : Hexamethyldisiloxane, a simpler disiloxane, is widely used as a solvent and silicone precursor due to its thermal stability and low toxicity, whereas the oxolane derivative may find niche roles in specialized syntheses .
Physicochemical Properties
While explicit data for this compound is unavailable, trends can be extrapolated:
- Hydrophobicity : Alkoxytrimethylsilanes like butan-2-yloxy(trimethyl)silane exhibit moderate hydrophobicity (log P ~2–3), whereas cyclic ether derivatives may show increased polarity due to the oxolane oxygen .
- Thermal Stability : The oxolane ring’s stability likely surpasses that of epoxides but remains lower than linear alkoxysilanes, which are resistant to thermal decomposition up to 150–200°C .
- Hydrolytic Sensitivity: All trimethylsilyl ethers are moisture-sensitive, releasing silanols upon hydrolysis. Hexamethyldisiloxane, however, is relatively inert due to its fully substituted silicon centers .
Q & A
Q. What are the standard synthetic protocols for preparing Trimethyl[(oxolan-2-yl)oxy]silane in laboratory settings?
- Methodological Answer: The synthesis typically involves silylation of the corresponding alcohol (e.g., oxolan-2-ol) using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et₃N). The reaction is conducted in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., nitrogen atmosphere). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography or distillation. Critical parameters include stoichiometric control of TMSCl, exclusion of moisture, and inert gas purging to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks, respectively. The trimethylsilyl group typically shows a singlet at ~0.1 ppm in ¹H NMR.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~800 cm⁻¹ (Si-O stretching).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₇H₁₆O₂Si.
Cross-referencing with literature data (e.g., InChI keys, spectral databases) is essential .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Waste Management: Segregate waste in labeled, airtight containers for professional disposal.
- Emergency Protocols: Immediate rinsing with water for skin/eye contact and evacuation in case of significant exposure. Contaminated clothing must not leave the lab .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound as a silylating agent?
- Methodological Answer: Optimization involves:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., THF) to assess reaction kinetics.
- Catalyst Selection: Evaluate bases like DBU or pyridine for improved silylation efficiency.
- Temperature Gradients: Conduct reactions at 0°C, room temperature, and reflux to identify optimal conditions.
- Design of Experiments (DOE): Use factorial designs to analyze interactions between variables (e.g., solvent, catalyst, temperature) .
Q. What strategies are employed to study the stability of this compound under different experimental conditions?
- Methodological Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–4 weeks. Monitor degradation via HPLC or GC-MS.
- pH-Dependent Stability: Dissolve in buffered solutions (pH 2–12) and track hydrolysis rates.
- Light Sensitivity: Use UV-vis spectroscopy to assess photodegradation under controlled light exposure.
- Compatibility Testing: Evaluate reactivity with common lab reagents (e.g., acids, oxidizers) to identify incompatibilities .
Q. How can discrepancies in literature regarding the reactivity of this compound with nucleophiles be resolved?
- Methodological Answer:
- Comparative Reactivity Studies: Use model nucleophiles (e.g., amines, thiols) under standardized conditions to replicate conflicting results.
- Isotopic Labeling: Employ deuterated or ¹³C-labeled analogs to trace reaction pathways.
- Computational Modeling: Perform DFT calculations to predict transition states and activation energies for competing reaction mechanisms.
- Cross-Validation: Collaborate with independent labs to verify findings and eliminate experimental bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
